molecular formula C18H20N2O2 B5901371 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide

4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide

Cat. No. B5901371
M. Wt: 296.4 g/mol
InChI Key: UWDZAJLRAPSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, compound X has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. In neuronal cells, compound X has been shown to modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X vary depending on the specific cell type and experimental conditions. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, compound X has been shown to modulate synaptic transmission and neuronal excitability. In immune cells, compound X has been shown to modulate cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its high potency and specificity for certain enzymes or receptors. This allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation of using compound X is its potential toxicity and side effects, which can vary depending on the specific cell type and experimental conditions.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more potent and selective analogs of compound X for use in scientific research and potential therapeutic applications. Another area of interest is the investigation of the potential role of compound X in epigenetic regulation and gene expression. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of compound X in different cell types and experimental conditions.

Synthesis Methods

The synthesis of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide involves several steps. The first step is the reaction of 2-bromoethyl pyridine with 4-aminobenzamide to form N-(2-pyridin-4-ylethyl)benzamide. This intermediate is then reacted with isobutene in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

Compound X has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, compound X has been shown to inhibit the growth of certain cancer cell lines in vitro. In neuroscience, compound X has been studied for its potential effects on neuronal activity and synaptic transmission. In immunology, compound X has been shown to modulate the immune response in vitro.

properties

IUPAC Name

4-(2-methylprop-2-enoxy)-N-(2-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(2)13-22-17-5-3-16(4-6-17)18(21)20-12-9-15-7-10-19-11-8-15/h3-8,10-11H,1,9,12-13H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZAJLRAPSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.